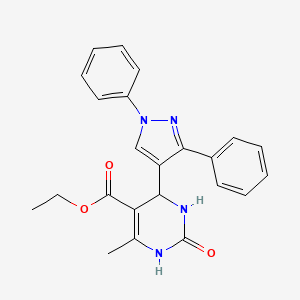![molecular formula C14H19N5O2 B5018069 N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[2-(3-methoxyphenyl)ethyl]urea](/img/structure/B5018069.png)
N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[2-(3-methoxyphenyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[2-(3-methoxyphenyl)ethyl]urea (DMTU) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTU is a urea derivative that has been synthesized using a simple and efficient method.
作用機序
N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[2-(3-methoxyphenyl)ethyl]urea exerts its effects through multiple mechanisms of action. It has been found to scavenge free radicals and inhibit lipid peroxidation, which contributes to its antioxidant and anti-inflammatory properties. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification genes. Additionally, this compound has been found to modulate the activity of various enzymes and signaling pathways, which may contribute to its neuroprotective and anticancer properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various tissues. This compound has also been found to improve mitochondrial function and energy metabolism. Additionally, this compound has been shown to enhance the activity of antioxidant enzymes and reduce the production of reactive oxygen species.
実験室実験の利点と制限
N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[2-(3-methoxyphenyl)ethyl]urea has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized using a simple and efficient method. This compound is also relatively inexpensive compared to other compounds with similar properties. However, this compound has some limitations for lab experiments. It has low solubility in water, which may limit its use in some assays. Additionally, this compound has not been extensively studied in vivo, which may limit its translation to clinical applications.
将来の方向性
There are several future directions for the study of N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[2-(3-methoxyphenyl)ethyl]urea. One area of interest is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective properties, and further studies could explore its potential as a therapeutic agent for these diseases. Another area of interest is the study of this compound as a radioprotective agent. This compound has been found to protect against radiation-induced damage in various tissues, and further studies could explore its potential use in radiation therapy. Additionally, the development of new formulations and delivery methods for this compound could improve its solubility and bioavailability, which could enhance its therapeutic potential.
合成法
N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[2-(3-methoxyphenyl)ethyl]urea can be synthesized using a simple and efficient method that involves the reaction of 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylic acid with 2-(3-methoxyphenyl)ethylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with urea to obtain this compound.
科学的研究の応用
N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[2-(3-methoxyphenyl)ethyl]urea has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been investigated for its potential use in cancer treatment and as a radioprotective agent. Additionally, this compound has been studied for its ability to protect against ischemia-reperfusion injury in various organs, including the heart, liver, and kidneys.
特性
IUPAC Name |
1-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-[2-(3-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-10-16-13(18-19(10)2)17-14(20)15-8-7-11-5-4-6-12(9-11)21-3/h4-6,9H,7-8H2,1-3H3,(H2,15,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGKMYWWEVGPHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C)NC(=O)NCCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-methyl-4-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5017988.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-benzoylnorvalinate](/img/structure/B5017994.png)
![N-ethyl-2-methyl-N-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B5018012.png)
![N-(3-chloro-4-methylphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5018016.png)


![2-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5018051.png)


![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-1-benzofuran-5-carboxamide trifluoroacetate](/img/structure/B5018081.png)
![6-(2,5-dimethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5018089.png)

methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5018104.png)
![2-iodo-6-methoxy-4-{[(2-methylphenyl)amino]methyl}phenol](/img/structure/B5018112.png)